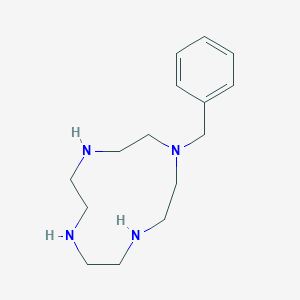

1-Benzyl-1,4,7,10-tetraazacyclododecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLCQRFFWBENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435403 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-83-6 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4,7,10-tetraazacyclododecane

Introduction: The Significance of Mono-N-benzylated Cyclen

1-Benzyl-1,4,7,10-tetraazacyclododecane, commonly referred to as mono-N-benzyl cyclen, is a pivotal intermediate in the synthesis of a wide array of functional macrocyclic compounds. Its unique structure, featuring a single benzyl-protected amine on the versatile 1,4,7,10-tetraazacyclododecane (cyclen) backbone, allows for the regioselective functionalization of the remaining three secondary amines. This strategic protection is paramount in the development of sophisticated chelating agents, most notably derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These DOTA-like ligands form highly stable complexes with various metal ions and are indispensable in the field of medical imaging and therapy. The benzyl group serves as a readily cleavable protecting group, typically removed via catalytic hydrogenolysis, paving the way for further molecular elaboration.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, tailored for researchers and professionals in drug development and related scientific disciplines.

Synthetic Strategies: Pathways to Mono-N-benzyl Cyclen

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and considerations. The choice of a particular synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Method 1: Direct Mono-N-alkylation of Cyclen

The most straightforward approach involves the direct reaction of cyclen with one equivalent of a benzylating agent, such as benzyl bromide. To favor mono-alkylation and minimize the formation of di-, tri-, and tetra-benzylated byproducts, a significant excess of cyclen is often employed.[2] This statistical approach leverages the higher concentration of the unreacted cyclen to increase the probability of the benzylating agent reacting with an un-substituted cyclen molecule.

Mechanism: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on one of the secondary amine nitrogens of the cyclen macrocycle acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group. The use of a mild base may be employed to neutralize the hydrobromic acid byproduct.

Causality of Experimental Choices: The use of a large excess of cyclen is a critical parameter to control the selectivity of the reaction. While this method is conceptually simple, the separation of the desired mono-benzylated product from the unreacted cyclen and poly-alkylated species can be challenging and often requires careful chromatographic purification.[2]

Method 2: The Richman-Atkins Approach and its Modifications

The Richman-Atkins synthesis is a classic and reliable method for the preparation of macrocyclic polyamines.[3][4] A modified version of this approach can be adapted for the synthesis of N-substituted cyclens. This method involves the cyclization of linear precursors, often utilizing tosyl protecting groups to direct the cyclization and prevent unwanted side reactions.

Mechanism: The core of the Richman-Atkins synthesis is the intramolecular cyclization of a linear polyamine precursor. The tosyl groups serve two primary functions: they activate the terminal hydroxyl groups of a diol for nucleophilic attack by converting them into good leaving groups (tosylates), and they protect the secondary amine nitrogens, preventing them from participating in undesired intermolecular reactions.[5][6][7][8] The bulky nature of the tosyl groups can also pre-organize the linear precursor into a conformation that favors intramolecular cyclization.[6] The final step involves the deprotection of the tosyl groups, which typically requires harsh conditions.

Causality of Experimental Choices: This method offers greater control over the final product compared to direct alkylation, leading to higher yields of the desired macrocycle. The choice of tosyl groups is historical and effective, though their removal can be a limitation.[6] Modern variations may employ other protecting groups that can be cleaved under milder conditions.

Method 3: Multi-step Synthesis with Orthogonal Protecting Groups

For applications requiring very high purity and regioselectivity, a multi-step approach using orthogonal protecting groups is often the method of choice. This strategy involves the protection of three of the four amine groups on the cyclen ring with a protecting group that is stable under the conditions of N-benzylation, and can be selectively removed later.

Mechanism: This approach relies on the differential reactivity of various protecting groups to different deprotection conditions.[9] For instance, three amine groups can be protected as tert-butoxycarbonyl (Boc) derivatives, leaving the fourth amine free for benzylation. The Boc groups are stable to the basic conditions often used for benzylation but can be readily removed with acid.

Causality of Experimental Choices: While being the most synthetically demanding, this method provides the highest level of control and is ideal for the synthesis of complex, well-defined molecules. The choice of protecting groups is critical and must be planned according to the overall synthetic scheme to ensure their selective removal without affecting other parts of the molecule.

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Direct Mono-N-benzylation of Cyclen

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (4.0 equivalents) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient elution of dichloromethane and methanol to separate the desired mono-benzylated product from unreacted cyclen and poly-benzylated byproducts. The fractions containing the product are collected and the solvent is evaporated.

-

Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain a white crystalline solid.[10]

Protocol 2: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-10-benzyl-1,4,7,10-tetraazacyclododecane

-

Synthesis of the Precursor: Prepare 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane by reacting cyclen with three equivalents of tert-butyl bromoacetate in the presence of a base like sodium acetate in a suitable solvent such as N,N-dimethylacetamide.[11][12]

-

N-Benzylation: To a solution of the tri-protected cyclen (1.0 equivalent) in dry acetonitrile, add potassium carbonate (excess) and benzyl bromide (1.1 equivalents).

-

Reaction: Heat the mixture at 60 °C for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts and evaporate the solvent. The residue is then purified by column chromatography on silica gel.[12]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. The presence of the benzyl group is confirmed by signals in the aromatic region (typically around 7.2-7.4 ppm). The benzylic protons usually appear as a singlet at approximately 3.5-3.6 ppm. The protons of the cyclen ring will show a complex pattern of multiplets in the aliphatic region (around 2.5-2.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the benzyl group, including the aromatic carbons and the benzylic carbon (around 58-60 ppm). The carbons of the cyclen macrocycle will appear in the aliphatic region (typically between 40 and 55 ppm).

Table 1: Typical NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (benzyl) | 7.20-7.40 (m, 5H) | 128.0-130.0 |

| Benzylic CH₂ | ~3.55 (s, 2H) | ~59.0 |

| Cyclen CH₂ | 2.50-2.80 (m, 16H) | 45.0-55.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₅H₂₆N₄ + H]⁺ | 263.2230 | ~263.2 |

The observation of the correct molecular ion peak with the expected isotopic pattern provides strong evidence for the successful synthesis of the target compound.

Characterization Data Interpretation Workflow

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Medical Imaging

The primary application of this compound is as a precursor for the synthesis of DOTA and its derivatives. After debenzylation, the three secondary amines of the cyclen ring can be alkylated with carboxylate-containing arms to form DOTA-like chelators.

These chelators form exceptionally stable complexes with a variety of metal ions, making them ideal for applications in nuclear medicine and magnetic resonance imaging (MRI).

-

Magnetic Resonance Imaging (MRI): DOTA derivatives are used to chelate paramagnetic metal ions such as Gadolinium(III) (Gd³⁺) to create MRI contrast agents.[13][14][15] These agents enhance the relaxation rate of water protons in their vicinity, leading to improved image contrast.

-

Positron Emission Tomography (PET): DOTA-conjugated biomolecules can be radiolabeled with positron-emitting isotopes like Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga).[16][17][18][19] These radiolabeled conjugates can be used to visualize and quantify biological processes in vivo, which is crucial for cancer diagnosis and monitoring treatment response.

The benzyl group in this compound can also be substituted with other functional groups, such as a p-nitrobenzyl group, to facilitate conjugation to biomolecules like peptides and antibodies, creating targeted imaging agents.[20]

Conclusion

This compound is a cornerstone molecule in the synthesis of advanced chelating agents for medical applications. A thorough understanding of its synthesis and characterization is crucial for researchers in the fields of medicinal chemistry, radiopharmaceutical science, and materials science. The synthetic methodologies outlined in this guide, coupled with the detailed characterization protocols, provide a robust framework for the preparation and validation of this important compound, thereby enabling the development of next-generation diagnostic and therapeutic agents.

References

-

On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (n.d.). Retrieved from [Link]

- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (n.d.).

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Design and synthesis of novel DOTA(Gd3+)–polymer conjugates as potential MRI contrast agents - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

The Synthesis of Di-substituted DOTA Ligands for MRI Contrast Agents - PDXScholar. (n.d.). Retrieved from [Link]

-

Tosyl group - Grokipedia. (n.d.). Retrieved from [Link]

-

General Synthetic and Physical Methods | Contrast Agents for MRI - Books. (2017, November 17). Retrieved from [Link]

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Selective mono N-alkylations of cyclen in one step syntheses - ResearchGate. (n.d.). Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides - Squarespace. (n.d.). Retrieved from [Link]

-

What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012, February 2). Retrieved from [Link]

-

Tosyl group - Wikipedia. (n.d.). Retrieved from [Link]

-

Optimizing MRI Contrast Agents with High-Purity DOTA Derivatives. (n.d.). Retrieved from [Link]

-

1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed. (n.d.). Retrieved from [Link]

-

(68)Ga/DOTA- and (64)Cu/NOTA-phthalocyanine conjugates as fluorescent/PET bimodal imaging probes - PubMed. (2013, September 18). Retrieved from [Link]

-

Strategies for the preparation of bifunctional gadolinium(III) chelators - PubMed Central. (n.d.). Retrieved from [Link]

-

Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors - PubMed. (2017, January 13). Retrieved from [Link]

-

Mono-N-Benzyl-Cyclen - . (n.d.). Retrieved from [Link]

-

Diagnostic Value of Radiolabelled Somatostatin Analogues for Neuroendocrine Tumour Diagnosis: The Benefits and Drawbacks of [64Cu]Cu-DOTA-TOC - PubMed Central. (2022, April 10). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

-

(S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - ResearchGate. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). (n.d.). Retrieved from [Link]

-

Appendix I. (n.d.). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

-

SSTR imaging with [ 64 Cu]Cu-DOTATATE and [ 68 Ga]Ga-DOTATATE in PPGL.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

-

Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors - PubMed. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) δ 3 - Figshare. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved from [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. researchgate.net [researchgate.net]

- 8. Tosyl group - Wikipedia [en.wikipedia.org]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 11. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel DOTA(Gd3+)–polymer conjugates as potential MRI contrast agents - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. "The Synthesis of Di-substituted DOTA Ligands for MRI Contrast Agents" by Chau V. Nguyen [pdxscholar.library.pdx.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (68)Ga/DOTA- and (64)Cu/NOTA-phthalocyanine conjugates as fluorescent/PET bimodal imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diagnostic Value of Radiolabelled Somatostatin Analogues for Neuroendocrine Tumour Diagnosis: The Benefits and Drawbacks of [64Cu]Cu-DOTA-TOC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

basic properties of 1-Benzyl-1,4,7,10-tetraazacyclododecane

An In-Depth Technical Guide to 1-Benzyl-1,4,7,10-tetraazacyclododecane: Properties, Synthesis, and Applications

Introduction

This compound, also known as mono-N-benzyl-cyclen, is a key organic intermediate built upon the robust 1,4,7,10-tetraazacyclododecane (cyclen) macrocyclic framework.[1][2] The introduction of a single benzyl group to one of the four nitrogen atoms transforms the parent cyclen into a versatile building block, primarily by differentiating one reactive site from the other three. This strategic modification is fundamental to its utility in complex, multi-step syntheses.

This compound serves as a cornerstone in the development of advanced chelating agents for medical imaging and therapy, as a ligand in catalysis, and as a precursor for sophisticated supramolecular structures.[1][3] The benzyl group can act as a simple protecting group, readily removed via hydrogenolysis to reveal a secondary amine for further functionalization, or it can be an integral part of the final molecular design, imparting specific steric or electronic properties.[2] This guide provides a comprehensive overview of its core properties, synthesis, characterization, and critical applications for professionals in chemical research and drug development.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its hybrid structure: a hydrophilic macrocyclic core and a hydrophobic benzyl substituent. This duality governs its solubility, reactivity, and interaction with other molecules.

| Property | Value | Source(s) |

| CAS Number | 112193-83-6 | [4][5][6] |

| Molecular Formula | C₁₅H₂₆N₄ | [1][5][7] |

| Molecular Weight | 262.39 g/mol | [5][6] |

| IUPAC Name | 1-benzyl-1,4,7,10-tetrazacyclododecane | [5][7] |

| Appearance | White to yellow powder | [6][7] |

| Solubility | Soluble in water | [3] |

| Physical State | Solid | [6][7] |

Synthesis and Purification

The synthesis of this compound is a critical process, as controlling the degree of substitution on the cyclen ring is paramount for its use as an intermediate. The primary goal is to achieve mono-substitution efficiently and with high purity. Improved synthetic routes have been developed to maximize yield and simplify purification.[8][9]

Expertise & Experience: The Rationale Behind the Synthesis

The core challenge in synthesizing this compound is preventing over-alkylation. The four secondary amine groups on the parent cyclen ring have similar nucleophilicity. A direct reaction with one equivalent of benzyl bromide can lead to a statistical mixture of mono-, di-, tri-, and tetra-substituted products, which are difficult to separate. Therefore, synthetic strategies often rely on:

-

High Dilution: Running the reaction at low concentrations favors intramolecular cyclization (if forming the ring) or mono-substitution by reducing the probability of intermolecular side reactions.

-

Use of Protecting Groups: A more robust method involves protecting three of the four nitrogen atoms, leaving one available for benzylation. However, for creating the mono-benzyl derivative as a starting material, a more common approach is the careful, direct alkylation of cyclen itself or the partial debenzylation of the readily available 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane.[2]

Caption: Generalized workflow for the synthesis of 1-Benzyl-cyclen.

Experimental Protocol: Synthesis via Controlled N-Alkylation

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,7,10-tetraazacyclododecane (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq) to the suspension. The base acts as a scavenger for the HBr generated during the reaction.

-

Reagent Addition: Slowly add a solution of benzyl bromide (0.95-1.0 eq) in acetonitrile dropwise to the stirring suspension at room temperature over several hours. The slow addition is crucial to favor mono-alkylation.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude material is purified by column chromatography on silica gel or alumina, using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent protonation and tailing) as the eluent.

-

Verification: Combine the pure fractions, evaporate the solvent, and dry the resulting product under high vacuum. Confirm the identity and purity using NMR and MS analysis.[8][10]

Coordination Chemistry and Key Applications

The true value of this compound lies in its role as a precursor to more complex molecules, particularly bifunctional chelating agents used in medicine.[1]

Application: Precursor for Radiopharmaceuticals

The cyclen core is the parent structure for DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a highly effective chelator for a variety of metal ions.[11][12] In drug development, a DOTA-like chelator is often attached to a biologically active molecule (e.g., a peptide or antibody) to target specific cells or tissues.

Trustworthiness: The Self-Validating System of Bifunctional Chelators

The mono-benzyl derivative is ideal for synthesizing DOTA analogues like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), where three nitrogen atoms are alkylated with carboxylate arms for metal chelation, and the fourth nitrogen (after debenzylation) is used for conjugation to a targeting vector.[13] This approach ensures that the metal-binding pocket remains intact and unaffected by the conjugation chemistry.

-

Protection: The benzyl group on N1 protects it from alkylation.

-

Functionalization: The secondary amines at N4, N7, and N10 are reacted with a reagent like bromoacetic acid to install the metal-coordinating arms.

-

Deprotection: The benzyl group is selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium-on-carbon catalyst).[2]

-

Conjugation: The newly freed secondary amine at N1 is then coupled to a linker or directly to a targeting biomolecule.

Caption: Logical relationship in a targeted radiopharmaceutical agent.

This systematic approach allows for the creation of highly stable and specific diagnostic or therapeutic agents.[12][14] The resulting metal complexes have been studied for their potential as anticancer and antimicrobial agents.[1]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of this compound.

Protocol: NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool. Key expected signals include:

-

A singlet corresponding to the two benzylic protons (-CH₂-Ph).

-

A multiplet in the aromatic region (7.2-7.4 ppm) for the five protons of the phenyl group.

-

A complex series of multiplets for the 16 protons on the ethylene bridges of the cyclen ring.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the benzylic carbon, the aromatic carbons, and the carbons of the macrocyclic ring.[8][10]

Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Ion: The compound readily protonates to form the [M+H]⁺ ion. For C₁₅H₂₆N₄ (MW=262.39), the expected monoisotopic m/z would be approximately 263.22.[15]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure user safety. It is classified as an irritant.[3][5]

| Parameter | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat. | [4][16] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and respiratory tract. | [4][17] |

| Storage | Store in a cool, dry place in a tightly sealed container under an inert gas (e.g., Argon or Nitrogen). The compound is hygroscopic. | [3] |

| Incompatibilities | Avoid strong oxidizing agents. | [3] |

| First Aid (Skin/Eye Contact) | Immediately flush skin with plenty of soap and water. For eyes, rinse cautiously with water for several minutes. Seek medical attention. | [4] |

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Conclusion

This compound is far more than a simple derivative of cyclen. It is a strategically designed intermediate that enables the regioselective synthesis of complex macrocyclic structures. Its primary role as a mono-protected precursor for bifunctional chelators has made it an invaluable tool in the development of next-generation radiopharmaceuticals and molecular imaging agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to harness its full potential in medicine and materials science.

References

-

Fisher Scientific. (n.d.). This compound 250 mg. Retrieved from Fisher Scientific website.[3]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1,4,7,10-Tetrabenzyl-1,4,7,10-Tetrazacyclododecane: Properties and Applications. Retrieved from the source.[18]

-

ChemicalBook. (2023). This compound Chemical Safety Data Sheet. Retrieved from ChemicalBook website.[4]

-

ECHEMI. (2019). This compound SDS. Retrieved from ECHEMI website.[17]

-

Smolecule. (n.d.). Buy this compound | 112193-83-6. Retrieved from Smolecule website.[1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tetrabenzyl-Tetraazacyclododecane in Coordination Chemistry. Retrieved from the source.[19]

-

Kohla, S. W., et al. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. Zeitschrift für Naturforschung B, 62(3), 397-406. Retrieved from ResearchGate.[8]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]5]

-

SciSpace. (2022). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. Retrieved from SciSpace.[2]

-

Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Retrieved from Google Patents.[20]

-

Strem. (n.d.). N-Benzyl-1,4,7,10-tetraazacyclododecane, min. 98%. Retrieved from Strem website.[6]

-

Autechem. (n.d.). Cas 18084-64-5, 1,4,7,10-TETRABENZYL-1,4,7,10-TETRAAZACYCLODODECANE. Retrieved from the source.[21]

-

De Gruyter. (n.d.). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester. Retrieved from the source.[9]

-

Thermo Fisher Scientific. (n.d.). This compound. Retrieved from Thermo Fisher Scientific website.[7]

-

A-ChemBlock. (n.d.). CAS 18084-64-5 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Retrieved from the source.[22]

-

ResearchGate. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags. Retrieved from ResearchGate.[10]

-

PubChemLite. (n.d.). This compound (C15H26N4). Retrieved from PubChemLite.[15]

-

Mears, C. F., et al. (1992). Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, and the determination of its enantiomeric purity by chiral chromatography. Bioconjugate Chemistry, 3(6), 563-569. Retrieved from PubMed.[14]

-

Kiefer, G. E., et al. (2011). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 54(1), 147-157. Retrieved from NIH.[13]

-

Macrocyclics. (n.d.). SAFETY DATA SHEET. Retrieved from Macrocyclics website.[16]

-

ResearchGate. (n.d.). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Retrieved from ResearchGate.[11]

-

Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 49(28), 2732-2746. Retrieved from RSC Publishing.[12]

-

American Chemical Society. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from the source.[23]

Sources

- 1. Buy this compound | 112193-83-6 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. This compound 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C15H26N4 | CID 10084082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C15H26N4) [pubchemlite.lcsb.uni.lu]

- 16. macrocyclics.com [macrocyclics.com]

- 17. echemi.com [echemi.com]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

- 20. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 21. Cas 18084-64-5,1,4,7,10-TETRABENZYL-1,4,7,10-TETRAAZACYCLODODECANE | lookchem [lookchem.com]

- 22. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 23. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Benzyl-1,4,7,10-tetraazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-1,4,7,10-tetraazacyclododecane (BTA), a critical intermediate in the synthesis of functionalized macrocyclic chelators. Also known as N-Benzyl-cyclen, this molecule's unique structural and conformational properties are pivotal to its utility in fields ranging from medical imaging to targeted radiopharmaceutical therapies. This document will delve into the nuanced details of its molecular architecture, conformational dynamics in solution, and the established methodologies for its synthesis and characterization, providing a robust resource for researchers and developers in the chemical and biomedical sciences.

Introduction: The Significance of this compound (BTA)

This compound, with the chemical formula C₁₅H₂₆N₄ and a molecular weight of 262.39 g/mol , is a derivative of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen)[1]. The strategic introduction of a single benzyl group onto one of the four nitrogen atoms serves as a crucial synthetic handle. This benzyl group acts as a protecting group, allowing for selective functionalization of the remaining three nitrogen atoms. Subsequently, the benzyl group can be readily cleaved through catalytic hydrogenolysis, yielding a mono-functionalized cyclen derivative[2]. This selective functionalization is paramount in the design of bifunctional chelating agents, which are essential components of modern diagnostic and therapeutic agents. These agents often incorporate a chelating moiety for a metal ion (e.g., for MRI contrast or radiotherapy) and a targeting vector that directs the molecule to a specific biological site[3].

Molecular Structure and Spectroscopic Characterization

The foundational structure of BTA consists of a twelve-membered cyclen ring, a highly preorganized platform for metal ion coordination, with a benzyl group appended to one of the nitrogen atoms.

Spectroscopic Data

The identity and purity of BTA are routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A key study by Kohl et al. provides characteristic ¹H and ¹³C NMR data for BTA[4][5].

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |

| Protons | 3.55 | s | 2H | Benzylic (CH₂) |

| Protons | 2.80 - 2.50 | m | 16H | Cyclen ring (CH₂) |

| Protons | 2.45 | br s | 3H | Amine (NH) |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbon | 139.5 | Quaternary Aromatic (C) |

| Carbon | 129.0 | Aromatic (CH) |

| Carbon | 128.1 | Aromatic (CH) |

| Carbon | 126.8 | Aromatic (CH) |

| Carbon | 59.8 | Benzylic (CH₂) |

| Carbon | 52.1 | Cyclen ring (CH₂) |

| Carbon | 48.9 | Cyclen ring (CH₂) |

| Carbon | 47.3 | Cyclen ring (CH₂) |

| Carbon | 46.2 | Cyclen ring (CH₂) |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

Conformational Analysis: A Dynamic Landscape

The twelve-membered cyclen ring is conformationally flexible. The introduction of a bulky benzyl substituent on one of the nitrogen atoms influences this conformational landscape, though the ring retains significant dynamic character in solution. The most stable conformation of the cyclen ring is generally the square conformation with the nitrogen lone pairs oriented to minimize electrostatic repulsion and optimize for metal ion coordination.

Solution-State Conformation

In solution, BTA undergoes rapid conformational exchange on the NMR timescale at room temperature. This is evidenced by the broadness of some of the signals in the ¹H NMR spectrum for the cyclen ring protons. The molecule likely exists as a mixture of interconverting conformers. The benzyl group can orient itself in different positions relative to the macrocyclic ring, leading to different spatial arrangements.

The primary conformational isomers arise from the orientation of the C-C and C-N bonds within the macrocycle. The two principal conformations of the cyclen ring are the "square" and "triangular" conformations. The square conformation, with approximate D₄ symmetry in unsubstituted cyclen, is generally considered the most stable. In BTA, the benzyl group breaks this symmetry.

The dynamic nature of the macrocycle can be visualized as a series of equilibria between different conformers. The benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the rest of the macrocycle.

Sources

- 1. This compound | C15H26N4 | CID 10084082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 111In-p-Benzyl isothiocyanate-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-14C5 monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of 1-Benzyl-1,4,7,10-tetraazacyclododecane: A Technical Guide for Researchers

Introduction: The Significance of 1-Benzyl-1,4,7,10-tetraazacyclododecane

This compound, a key derivative of the macrocycle known as cyclen, stands as a critical building block in the fields of medicinal chemistry and materials science. Its structure, which features the foundational 1,4,7,10-tetraazacyclododecane ring selectively protected on one nitrogen atom by a benzyl group, makes it an exceptionally valuable intermediate. This mono-protection allows for precise, regioselective modifications on the remaining secondary amine positions, leading to the synthesis of complex chelating agents. These agents are fundamental in the development of MRI contrast agents, radiopharmaceuticals, and other advanced therapeutic and diagnostic tools.[1]

This guide provides an in-depth exploration of a crucial, yet sparsely documented, physicochemical property of this compound: its solubility in organic solvents. For researchers in drug development and process chemistry, a thorough understanding of solubility is paramount for reaction optimization, purification, formulation, and analytical method development. This document synthesizes available qualitative data, elucidates the molecular principles governing its solubility, and provides a robust experimental protocol for its quantitative determination.

Physicochemical Characteristics

This compound is typically supplied as a white to yellow or off-white crystalline powder.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆N₄ | [4] |

| Molecular Weight | 262.39 g/mol | [4] |

| Appearance | White to yellow powder | [2][3] |

| Melting Point | 84-86 °C | [5] |

| CAS Number | 112193-83-6 | [4] |

Understanding the Solubility of a Dichotomous Molecule

The solubility of this compound is governed by the interplay of its distinct molecular regions: the polar, hydrophilic macrocyclic head and the nonpolar, hydrophobic benzyl tail.

-

The Polar Core: The 1,4,7,10-tetraazacyclododecane ring contains three secondary amines and one tertiary amine. The secondary amines are capable of acting as both hydrogen bond donors and acceptors, while all four nitrogen atoms can act as hydrogen bond acceptors. This endows the macrocyclic portion of the molecule with a strong affinity for polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, water). The parent macrocycle, cyclen, is noted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[6]

-

The Nonpolar Appendage: The benzyl group (C₆H₅CH₂–) is a large, nonpolar, aromatic moiety. This group contributes significant hydrophobic character to the molecule, favoring interactions with nonpolar and moderately polar solvents through van der Waals forces and π-stacking interactions. It sterically shields a portion of the polar core, reducing its interaction with highly polar solvents.

The overall solubility in a given solvent is therefore a balance between these opposing characteristics. A solvent that can effectively solvate both the polar amine functions and the nonpolar benzyl group will exhibit the highest dissolving capacity.

Diagram: Molecular Interactions Governing Solubility

Caption: Interplay of molecular forces dictating solubility.

Qualitative Solubility Data

| Solvent/Solvent System | Solubility | Context / Notes | Source |

| Water | Soluble | A supplier datasheet notes solubility, but this is uncorroborated by formal SDS and may refer to a salt form or specific pH. This claim should be verified experimentally. | [7] |

| Dichloromethane / Methanol | Soluble | Used as a solvent system for recrystallization, implying good solubility in the mixture. | [8][9] |

| Ethanol / THF (2:1) | Soluble | The related compound, 1,4,7,10-tetrabenzylcyclen, was recrystallized from this mixture. | [10] |

| Isopropanol | Soluble | 1,4,7,10-tetrabenzylcyclen was dissolved in isopropanol for a hydrogenation reaction. | [10] |

| 1,2-Dichloroethane | Soluble | The tetrabenzyl derivative is dissolved in this solvent during a patented purification process. | [11] |

| Methanol | Insoluble (for tetrabenzyl deriv.) | 1,4,7,10-tetrabenzylcyclen is noted to be insoluble, even under reflux. This suggests the monobenzyl derivative may also have limited solubility. | [12] |

| Ethanol | Insoluble (for tetrabenzyl deriv.) | 1,4,7,10-tetrabenzylcyclen is noted to be insoluble, even under reflux. | [12] |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of public data, experimental determination is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, typically HPLC-UV.

Materials and Equipment

-

This compound (purity >98%)

-

HPLC-grade organic solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or a methanol/dichloromethane mixture).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains after equilibration) to a pre-weighed vial.

-

Add a known volume of the test solvent (e.g., 2 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-point experiments are recommended to confirm the necessary equilibration time.

-

-

Sample Analysis:

-

After agitation, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilute the filtrate with mobile phase if necessary to bring the concentration within the range of the calibration curve.

-

Inject the filtered sample onto the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for any dilution factors to determine the concentration in the original saturated filtrate.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

This compound is a molecule of significant synthetic utility, yet its fundamental solubility properties are not well-documented in the public domain. This guide establishes that its solubility is a complex function of its dual-nature structure, possessing both a polar macrocyclic core and a nonpolar benzyl group. While qualitative data from synthesis literature provides initial guidance, it is often insufficient for process optimization and formulation. The lack of quantitative data necessitates empirical determination. The provided shake-flask protocol offers a standardized, reliable framework for researchers to generate the precise solubility data required for their specific applications, enabling more efficient and predictable outcomes in the laboratory and beyond.

References

-

Chem-Impex International. 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. [Online]. Available: [Link]

-

SciSpace. (2022-10-28). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. [Online]. Available: [Link]

-

Chematech. Mono-N-Benzyl-Cyclen. [Online]. Available: [Link]

-

PubChem. This compound. [Online]. Available: [Link]

-

Kohl, S. W., et al. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. Zeitschrift für Naturforschung B, 62(3), 397-406. [Online]. Available: [Link]

- Google Patents. Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. [Online].

-

ResearchGate. New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags. [Online]. Available: [Link]

-

CD Bioparticles. Mono-N-Benzyl-Cyclen. [Online]. Available: [Link]

-

ResearchGate. Mono-N-benzyl cyclen: A highly selective, multi-functional “turn-on” fluorescence sensor for Pb2+, Hg2+ and Zn2+. [Online]. Available: [Link]

- Google Patents. Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound. [Online].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Mono-N-Benzyl-Cyclen - www.chematech-mdt.com [chematech-mdt.com]

- 4. This compound | C15H26N4 | CID 10084082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Cas 18084-64-5,1,4,7,10-TETRABENZYL-1,4,7,10-TETRAAZACYCLODODECANE | lookchem [lookchem.com]

- 7. This compound 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 11. CN102382070A - Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

Part 1: Foundational Overview of 1-Benzyl-1,4,7,10-tetraazacyclododecane

An In-Depth Technical Guide to 1-Benzyl-1,4,7,10-tetraazacyclododecane (Bn-Cyclen)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly referred to as Bn-Cyclen in scientific literature, is a pivotal organic compound within the family of tetraazamacrocycles.[1] Its structure is distinguished by a twelve-membered cyclen ring (1,4,7,10-tetraazacyclododecane) where one of the four nitrogen atoms is selectively protected by a benzyl group.[2] This mono-N-benzylation is not merely a structural feature but a critical functional modification that dictates its synthetic utility. The benzyl group serves as a readily removable protecting group, which allows for the regioselective functionalization of the remaining three nitrogen atoms.[2][3] This strategic protection is the cornerstone of its application as a precursor in the synthesis of complex chelating agents, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are indispensable in the field of medical imaging and radiopharmaceuticals.[4][5][6]

The primary significance of Bn-Cyclen lies in its role as a key intermediate. The ability to selectively deprotect the benzyl group via catalytic hydrogenolysis provides a facile route to asymmetrically substituted cyclen derivatives.[3] This has profound implications in the development of bifunctional chelators (BFCs) used to conjugate radiometals to targeting biomolecules like antibodies or peptides for applications in Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and targeted radionuclide therapy.[7][8]

Part 2: Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 112193-83-6 | [9][10][11][12] |

| Molecular Formula | C₁₅H₂₆N₄ | [1][9][11][12] |

| Molecular Weight | 262.39 g/mol | [9][12] |

| Appearance | White to yellow powder | [12] |

| Melting Point | 84-86°C | [10] |

| Solubility | Soluble in water | [13] |

| Purity | Typically ≥ 98% | [12] |

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (Ar-CH₂-N), and a series of multiplets for the ethylene protons of the cyclen ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the macrocyclic ring.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 263.2.

The characterization of rare earth metal complexes derived from related DOTA-ligands has been successfully performed using ¹H NMR spectroscopy and MALDI-TOF mass spectrometry.[4][5]

Part 3: Synthesis and Purification Methodologies

The synthesis of this compound is a critical process that requires careful control to achieve the desired mono-substitution. The most common approach involves the direct mono-N-alkylation of cyclen with a benzyl halide.

General Synthetic Principle:

The synthesis leverages the nucleophilicity of the secondary amine groups of the cyclen macrocycle. By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of the mono-substituted product over di-, tri-, or tetra-substituted derivatives.[14]

Detailed Experimental Protocol: Mono-N-Benzylation of Cyclen

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in a suitable solvent such as acetonitrile or ethanol.

-

Base Addition: Add a suitable base, such as potassium carbonate or triethylamine, to the solution to act as a proton scavenger.

-

Alkylation: Slowly add one equivalent of benzyl bromide or benzyl chloride to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with water to remove any remaining salts and unreacted cyclen.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to yellow solid.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from Bn-Cyclen to a targeted radiopharmaceutical.

Part 5: Coordination Chemistry Insights

While this compound itself is primarily an intermediate, its structure provides insights into the coordination chemistry of cyclen-based ligands. The four nitrogen atoms of the cyclen ring create a pre-organized cavity that is highly suitable for coordinating with a variety of metal ions. [1]The presence of the bulky benzyl group can sterically influence the approach of the metal ion and the resulting coordination geometry of the metal complex. [15]This steric hindrance can be exploited to control the formation of specific isomers or to modulate the reactivity of the metal center. [15]The fundamental coordination chemistry of the cyclen framework is what makes its derivatives, like DOTA, such powerful chelators, forming highly stable and kinetically inert complexes with metal ions, a critical requirement for in vivo applications. [6]

Part 6: Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

-

Causes skin irritation (H315). [9][13][16]* Causes serious eye irritation (H319). [9][13][16]* May cause respiratory irritation (H335). [9][13][16] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. [16]* Handling: Use only in a well-ventilated area or outdoors. [16]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [16]Wash skin thoroughly after handling. [16]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [16]If on skin, wash with plenty of soap and water. [16]If inhaled, move the person to fresh air. [16] Storage:

-

Store in a cool, dry, and well-ventilated place. [13]* Keep the container tightly sealed. [13][16]* The compound is reported to be hygroscopic; therefore, it should be stored under a dry inert gas. [13]* Store locked up. [16]* Incompatible with strong oxidizing agents. [13]

Part 7: Concluding Remarks and Future Outlook

This compound is more than just a chemical compound; it is a critical enabler in the advancement of nuclear medicine and targeted therapeutics. Its unique structural feature—a single, selectively removable protecting group on a robust macrocyclic scaffold—provides an elegant and efficient solution for the synthesis of complex, asymmetrically functionalized chelating agents. As the fields of radiopharmacy and personalized medicine continue to evolve, the demand for sophisticated bifunctional chelators will undoubtedly grow. Consequently, the role of Bn-Cyclen as a fundamental building block is set to expand, paving the way for the development of next-generation diagnostic and therapeutic agents with improved targeting, stability, and efficacy.

Part 8: References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tetrabenzyl-Tetraazacyclododecane in Coordination Chemistry. Retrieved from [Link]

-

Kohla, S. W., Kuse, K., Hummert, M., Schumann, H., Mügge, C., Janekc, K., & Weißhoff, H. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. Zeitschrift für Naturforschung B, 62(3), 397–406.

-

ResearchGate. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Autechem. (n.d.). Exploring 1,4,7,10-Tetrabenzyl-1,4,7,10-Tetrazacyclododecane: Properties and Applications. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

SciSpace. (2022). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:112193-83-6. Retrieved from [Link]

-

CheMatech. (n.d.). Mono-N-Benzyl-Cyclen. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18084-64-5,1,4,7,10-TETRABENZYL-1,4,7,10-TETRAAZACYCLODODECANE. Retrieved from [Link]

-

Aconpharma. (n.d.). CAS 18084-64-5 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

-

ResearchGate. (2007). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Mono-N-Benzyl-Cyclen. Retrieved from [Link]

-

Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Retrieved from

-

PubMed. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 111In-p-Benzyl isothiocyanate-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-14C5 monoclonal antibody. Retrieved from [Link]

-

ResearchGate. (2014). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Retrieved from [Link]

-

PubMed. (1991). Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, and the determination of its enantiomeric purity by chiral chromatography. Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparing N',N'',N''',N''''-tetrabenzylcyclen compound. Retrieved from

Sources

- 1. Buy this compound | 112193-83-6 [smolecule.com]

- 2. Mono-N-Benzyl-Cyclen - www.chematech-mdt.com [chematech-mdt.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 111In-p-Benzyl isothiocyanate-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-14C5 monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C15H26N4 | CID 10084082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 112193-83-6 | CAS DataBase [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. strem.com [strem.com]

- 13. This compound 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. aksci.com [aksci.com]

The Strategic Intermediate: A Technical Guide to 1-Benzyl-1,4,7,10-tetraazacyclododecane in Advanced Drug Development

This guide provides an in-depth exploration of 1-Benzyl-1,4,7,10-tetraazacyclododecane, a pivotal intermediate in the synthesis of advanced chelating agents for radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, properties, and strategic applications of this versatile molecule, grounding technical protocols in established scientific principles.

Introduction: The Significance of Mono-Functionalized Cyclen

1,4,7,10-tetraazacyclododecane, commonly known as cyclen, is a macrocyclic ligand renowned for its ability to form highly stable complexes with a wide range of metal ions. This property is fundamental to its use in medicine, particularly in the development of diagnostic and therapeutic agents. The functionalization of the cyclen ring is crucial for conjugating it to biomolecules, such as peptides or antibodies, to create targeted radiopharmaceuticals.[1]

This compound emerges as a key player in this field due to its unique mono-functionalization. The single benzyl group serves as a versatile protecting group, allowing for the selective modification of the remaining three nitrogen atoms of the cyclen ring.[2] This strategic protection is paramount for the synthesis of asymmetrically functionalized chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which are essential for sequestering radiometals for imaging and therapy.[3][4] The benzyl group's stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an ideal choice for multi-step synthetic sequences.[5][6]

This guide will delve into the synthetic methodologies for preparing this compound, its subsequent elaboration into advanced chelating agents, and the underlying principles of its coordination chemistry that are vital for the design of effective and safe medical imaging and therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₄ | [7] |

| Molecular Weight | 262.39 g/mol | [7] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 112193-83-6 | [2] |

| Predicted XlogP | 0.4 | [7] |

| Monoisotopic Mass | 262.21574685 Da | [7] |

Synthesis of this compound: A Tale of Two Routes

The synthesis of mono-N-alkylated cyclen derivatives can be a challenge due to the potential for multiple alkylations. Two primary strategies have been developed to achieve the desired mono-benzylation of cyclen, each with its own set of advantages and considerations.

Route 1: Direct Mono-N-Benzylation of Cyclen

This is the more direct approach and relies on statistical control to favor the formation of the mono-substituted product.

Causality Behind Experimental Choices:

The key to this method's success lies in using a significant molar excess of cyclen relative to the benzylating agent (e.g., benzyl bromide). This stoichiometric imbalance statistically favors the reaction of one molecule of benzyl bromide with one of the four equivalent secondary amine groups on the abundant cyclen molecules. The use of a mild base like potassium carbonate (K₂CO₃) is sufficient to neutralize the hydrobromic acid byproduct without promoting significant side reactions. Acetonitrile is a common solvent choice due to its polarity, which facilitates the dissolution of the reactants, and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures if necessary.

Experimental Protocol: Direct Mono-N-Benzylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a large excess of 1,4,7,10-tetraazacyclododecane (cyclen) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate to the solution.

-

Addition of Benzylating Agent: Slowly add a solution of benzyl bromide in anhydrous acetonitrile to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product, a mixture of unreacted cyclen and mono-, di-, tri-, and tetra-benzylated products, is purified by column chromatography on silica gel. The large excess of the more polar cyclen is easily separated from the less polar mono-benzylated product.

Route 2: Multi-step Synthesis via a Protected Intermediate

This route offers greater control over the regioselectivity of the benzylation by employing protecting groups.

Causality Behind Experimental Choices:

This more elaborate strategy involves first protecting the two terminal primary amine groups of a linear triamine precursor, often with tosyl (Ts) or other suitable protecting groups. This leaves the central secondary amine as the sole nucleophilic site for the subsequent benzylation reaction. Following the introduction of the benzyl group, a cyclization step is performed, typically by reacting the N-benzylated intermediate with a di-electrophile to form the macrocyclic ring. The final step involves the removal of the protecting groups from the terminal amines to yield the desired this compound. While this method is more labor-intensive and may result in a lower overall yield, it provides unambiguous regioselectivity. The choice of protecting group is critical; it must be stable to the conditions of benzylation and cyclization, yet readily cleavable in the final step without affecting the benzyl group.

From Intermediate to Chelator: Synthesis of DOTA Derivatives

This compound is a valuable precursor for the synthesis of mono-functionalized DOTA derivatives, which are essential for creating bifunctional chelating agents. These agents have a chelating moiety to bind a metal ion and a reactive functional group for conjugation to a biomolecule.

Causality Behind Experimental Choices:

The three remaining secondary amine groups of this compound are alkylated with a protected form of bromoacetic acid, typically tert-butyl bromoacetate. The bulky tert-butyl ester groups protect the carboxylic acid functionalities during the subsequent steps and are readily cleaved under acidic conditions. The benzyl group remains intact during this alkylation. The subsequent removal of the benzyl protecting group via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst) unmasks a single secondary amine on the cyclen ring.[5] This amine can then be further functionalized, for example, by reaction with an isothiocyanate-bearing linker, to introduce a reactive handle for conjugation to a biomolecule. This step-wise approach, enabled by the strategic use of the benzyl protecting group, allows for the precise construction of complex bifunctional chelators.

Experimental Protocol: Synthesis of a Mono-functionalized DOTA Derivative

-

Alkylation: To a solution of this compound in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate) and three equivalents of tert-butyl bromoacetate. Stir the reaction mixture at an elevated temperature until the reaction is complete as monitored by TLC.

-

Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting protected mono-benzyl DOTA derivative by column chromatography.

-

Debenzylation: Dissolve the purified product in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) and stir until the debenzylation is complete.

-

Final Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the mono-functionalized DOTA derivative.

Coordination Chemistry and Applications in Drug Development

The tetraazacyclododecane macrocycle provides a pre-organized cavity that is ideal for chelating metal ions. The addition of the four carboxylate arms in DOTA creates an octadentate ligand that forms exceptionally stable and kinetically inert complexes with a variety of metal ions, particularly the lanthanides (e.g., Gadolinium for MRI) and other medically relevant radioisotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y).[8][9]

The mono-functionalization of the DOTA scaffold, made possible by the use of this compound as an intermediate, is critical for its application in targeted drug delivery. The unmasked amine or a subsequently introduced functional group serves as the attachment point for a targeting vector, such as a peptide or antibody, that can specifically bind to receptors overexpressed on cancer cells.

The resulting radiolabeled conjugate can then be used for:

-

Diagnostic Imaging (PET/SPECT): By chelating a positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ¹¹¹In) radionuclide, the distribution of the targeted radiopharmaceutical can be visualized in the body, allowing for the non-invasive detection and staging of diseases.

-

Targeted Radionuclide Therapy: When a therapeutic radionuclide that emits cytotoxic particles (e.g., beta-particles from ¹⁷⁷Lu or ⁹⁰Y) is chelated, the radiopharmaceutical can deliver a lethal dose of radiation directly to the tumor cells, minimizing damage to surrounding healthy tissues.

The high thermodynamic stability and kinetic inertness of the metal-DOTA complex are of utmost importance in these applications. Any release of the free radiometal in vivo can lead to its accumulation in non-target organs, such as the bones or liver, causing significant toxicity. The rigid and pre-organized structure of the DOTA cage contributes to its high stability.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that enables the precise and controlled synthesis of sophisticated bifunctional chelating agents. Its unique mono-benzylated structure provides a versatile platform for the development of targeted radiopharmaceuticals and MRI contrast agents that are at the forefront of modern medicine. A thorough understanding of its synthesis, properties, and the rationale behind its use is essential for any researcher or drug development professional working in this exciting and impactful field. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this pivotal molecule in the creation of the next generation of diagnostic and therapeutic agents.

References

- Kohl, S. W., Kuse, K., Hummert, M., Schumann, H., Mügge, C., Janek, K., & Weißhoff, H. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tetrabenzyl-Tetraazacyclododecane in Coordination Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Oukhatar, F., et al. (2022). An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. SciSpace.

-

PubChem. (n.d.). 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

-

ResearchGate. (2007). New Synthetic Routes for this compound and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags. Retrieved from [Link]

-

Wikipedia. (n.d.). DOTA (chelator). Retrieved from [Link]

- Jeong, K., et al. (2015). Investigation of DOTA–Metal Chelation Effects on the Chemical Shift of 129Xe. University of California, Berkeley.

- Bárta, J., et al. (2019).

- Kovács, A., & Varga, Z. (2021). Metal–ligand interactions in complexes of cyclen-based ligands with Bi and Ac. Structural Chemistry, 32(5), 1719-1731.

- Vertex AI Search. (n.d.).

- The Royal Society of Chemistry. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions.

- ACS Publications. (2008). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates.

- PubMed. (2007). Design and synthesis of mono- and multimeric targeted radiopharmaceuticals based on novel cyclen ligands coupled to anti-MUC1 aptamers for the diagnostic imaging and targeted radiotherapy of cancer.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.

- Semantic Scholar. (1998).

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google P